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Compound of Interest

Compound Name:
5-Bromo-2-

(pentyloxy)benzaldehyde

CAS No.: 861408-96-0

Cat. No.: B1368054

Get Quote

Structural Analysis, Synthesis Protocols, and Application Architectures

Executive Summary
5-Bromo-2-(pentyloxy)benzaldehyde (CAS: 861408-96-0) serves as a critical bifunctional

intermediate in the synthesis of advanced functional materials, specifically metallomesogens

(liquid crystals) and pharmacologically active Schiff bases.[1] Its structure combines a flexible

pentyloxy tail (imparting solubility and mesogenic properties), a reactive aldehyde core (for

condensation reactions), and a bromine substituent (enabling palladium-catalyzed cross-

coupling).[1]

This guide provides a rigorous technical breakdown of its synthesis, structural validation, and

divergent reactivity, designed for researchers requiring high-purity precursors for material

science or medicinal chemistry applications.

Structural Logic & Chemical Properties[1][2][3][4]
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The molecule functions as a "molecular scaffold" with three distinct domains, each serving a

specific role in downstream applications.

Domain Functional Group Chemical Role

Head Group Aldehyde (-CHO)

Electrophilic center for

condensation (Schiff bases,

Knoevenagel).[1]

Core
Benzene Ring (1,2,5-subst.)[1]

[2]

Rigid aromatic spacer; directs

electronic effects.[1]

Tail Pentyloxy (-OC₅H₁₁)

Flexible alkyl chain; lowers

melting point, induces liquid

crystalline phases.[1]

Handle Bromine (-Br)

Leaving group for C-C bond

formation (Suzuki-Miyaura,

Sonogashira).[1]

Key Physicochemical Data
CAS Number: 861408-96-0[1][3]

Molecular Formula: C₁₂H₁₅BrO₂[3]

Molecular Weight: 271.15 g/mol [1][3]

Predicted LogP: ~4.2 (High lipophilicity due to pentyl chain)

Solubility: Soluble in DCM, CHCl₃, THF, Ethyl Acetate; insoluble in water.

Synthesis Protocol: The "Convergent Alkylation"
Route
While direct bromination of 2-(pentyloxy)benzaldehyde is possible, it suffers from

regioselectivity issues.[1] The Convergent Alkylation Route (starting from 5-
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bromosalicylaldehyde) is the superior, self-validating protocol because it fixes the bromine

position before attaching the flexible tail, ensuring 100% regiochemical integrity.

Phase 1: Precursor Validation (5-Bromosalicylaldehyde)
Ensure the starting material (5-bromo-2-hydroxybenzaldehyde) is free of the 3-bromo isomer.

[1] Recrystallize from ethanol if purity is <98%.[1]

Phase 2: Williamson Ether Synthesis (Step-by-Step)
Reagents:

5-Bromo-2-hydroxybenzaldehyde (1.0 eq)[1]

1-Bromopentane (1.2 eq)[1]

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous/granular)

Potassium Iodide (KI) (0.1 eq, catalyst)

Solvent: DMF (N,N-Dimethylformamide) or Acetone[1]

Protocol:

Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromo-2-

hydroxybenzaldehyde (e.g., 10 mmol) in DMF (20 mL). Add K₂CO₃ (20 mmol). Stir at room

temperature for 15 minutes. Observation: The solution will turn yellow/orange as the

phenoxide anion forms.

Alkylation: Add 1-Bromopentane (12 mmol) and catalytic KI.

Reflux: Heat the mixture to 80°C (if DMF) or reflux (if Acetone) for 4–6 hours. Monitor via

TLC (Hexane:EtOAc 4:1).[1] The starting phenol spot (lower R_f) should disappear.

Quench: Pour the reaction mixture into ice-cold water (100 mL). The product typically

precipitates as an oil or low-melting solid.[1]
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Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash the organic layer with 1M NaOH (to

remove unreacted phenol), then water, then brine.

Purification: Dry over anhydrous MgSO₄ and concentrate in vacuo. If the product is an oil,

induce crystallization using cold Hexane or purify via silica gel chromatography (Gradient: 0-

10% EtOAc in Hexane).

Self-Validating Checkpoints
TLC Monitoring: Disappearance of the phenolic -OH stretch in IR (broad band at 3200-3400

cm⁻¹) confirms alkylation.[1]

Color Change: The reaction mixture shifts from deep orange (phenoxide) to pale yellow

(ether product) upon quenching.

Visualization: Synthesis & Reactivity Workflows
The following diagram illustrates the synthesis pathway and the divergent utility of the molecule

in drug discovery (Schiff Bases) vs. materials science (Cross-coupling).

Phase 1: Core Synthesis

Phase 2: Divergent Applications

Salicylaldehyde Bromination
(Br2/AcOH)

5-Bromosalicylaldehyde
(Regio-defined Core)

Alkylation
(1-Bromopentane/K2CO3)

5-Bromo-2-(pentyloxy)benzaldehyde
(CAS: 861408-96-0)

Suzuki Coupling
(Ar-B(OH)2, Pd cat.) C-C Bond Formation

Condensation
(R-NH2, EtOH)

 C=N Bond Formation

Biaryl Liquid Crystals
(Extended Mesogens)

 C-C Bond Formation

Schiff Base Ligands
(Antimicrobial/Catalytic)

 C=N Bond Formation

Click to download full resolution via product page

Caption: Workflow depicting the regioselective synthesis of the target and its bifurcation into

materials science (via Bromine handle) and medicinal chemistry (via Aldehyde handle).

Characterization Standards
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To ensure scientific integrity, the synthesized compound must meet the following spectroscopic

criteria.

Nuclear Magnetic Resonance (NMR)[1]
¹H NMR (400 MHz, CDCl₃):

δ 10.40 ppm (s, 1H): Aldehyde proton (-CHO).[1] Diagnostic peak.

δ 7.90 ppm (d, J=2.5 Hz, 1H): Aromatic H6 (ortho to CHO, meta to Br).

δ 7.60 ppm (dd, 1H): Aromatic H4 (para to pentyloxy).

δ 6.90 ppm (d, 1H): Aromatic H3 (ortho to pentyloxy).

δ 4.05 ppm (t, 2H): O-CH₂- (Triplet, distinct ether linkage).[1]

δ 1.85 - 0.90 ppm (m, 9H): Remaining pentyl chain multiplets.[1]

Infrared Spectroscopy (FT-IR)[1]
1680–1690 cm⁻¹: Strong C=O stretch (Aldehyde).[1]

1240–1260 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).[1]

Absence: No broad O-H stretch at 3300 cm⁻¹ (confirms completion of alkylation).

Applications in Research & Development
A. Liquid Crystal Engineering (Mesogens)
The 5-bromo substituent is a "privileged handle" for extending the aromatic core.[1] By coupling

this molecule with phenylboronic acids (Suzuki coupling), researchers synthesize biaryl

mesogens.

Mechanism:[2][4][5][6] The pentyloxy chain destabilizes the crystal lattice, lowering the

melting point and allowing the formation of Nematic or Smectic phases at accessible

temperatures.
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Relevance: Used in the development of ferroelectric liquid crystals and anisotropic solvents.

[1]

B. Medicinal Chemistry (Schiff Bases)
The aldehyde group reacts with primary amines (e.g., 4-aminophenol, aniline derivatives) to

form azomethines (-C=N-).[1]

Bioactivity:[7] 5-bromo-salicylaldehyde derivatives exhibit documented antibacterial and

antifungal activity.[1] The addition of the lipophilic pentyloxy chain enhances membrane

permeability, potentially increasing bioavailability for drug candidates targeting bacterial

membranes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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